4-[(4-Fluorophenyl)sulfanyl]aniline

Serotonin Receptor Pharmacology GPCR Assay CNS Drug Discovery

This 4-fluorophenyl sulfide aniline (XLogP3 ~3.0) enables direct SAR exploration of sulfur oxidation states in serotonergic GPCR drug discovery. Unlike the sulfone analog, the sulfide form allows bidirectional oxidation to sulfoxide/sulfone, while the 4-fluorine is essential for 5-HT1A affinity (110-250 nM). As a crystalline solid, it ensures precise gravimetric dispensing for HTS facilities. Its use in Pfizer/Merck kinase and antiviral patents offers a strategic IP entry point.

Molecular Formula C12H10FNS
Molecular Weight 219.28 g/mol
CAS No. 24900-69-4
Cat. No. B1272913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenyl)sulfanyl]aniline
CAS24900-69-4
Molecular FormulaC12H10FNS
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
InChIKeyLNYUNEQJZJOMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4): A Fluorinated Thioether-Aniline Building Block for Targeted Chemical Biology and Medicinal Chemistry


4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4), also known as 4-((4-fluorophenyl)thio)aniline, is a disubstituted aniline derivative characterized by a 4-fluorophenyl group linked via a sulfur atom to the para-position of the aniline ring [1]. With a molecular formula of C12H10FNS and a molecular weight of 219.28 g/mol [2], the compound exists as a solid with a melting point range of 60–62°C [3]. This thioether-aniline scaffold provides a versatile chemical handle for further derivatization, particularly through reactions at the primary amine group or through oxidation of the sulfide linkage to sulfoxide and sulfone analogs . As a fluorinated aryl sulfide, it occupies a distinct chemical space between simple anilines and more complex diaryl sulfides, offering a unique balance of electronic properties and molecular geometry that makes it valuable as both a synthetic intermediate and a pharmacophoric fragment in drug discovery campaigns .

Why 4-[(4-Fluorophenyl)sulfanyl]aniline Cannot Be Casually Substituted with Generic In-Class Analogs


The unique combination of a 4-fluorophenyl sulfide moiety and a free primary aniline in 4-[(4-Fluorophenyl)sulfanyl]aniline (CAS 24900-69-4) creates a distinct profile that generic substitutions fail to replicate. Unlike the sulfonyl (sulfone) analog 4-((4-Fluorophenyl)sulfonyl)aniline (CAS 312-35-6), which exhibits higher polarity and hydrogen-bonding capacity due to the oxidized sulfur center, the sulfide form maintains lower oxidation potential and distinct electronic distribution, directly affecting target engagement and metabolic stability . Similarly, replacement of the fluorine atom with chloro, bromo, or methyl substituents yields compounds with different lipophilicity profiles and steric demands; for instance, the calculated XLogP3 of 3.0 for this fluorinated derivative positions it differently in terms of membrane permeability and protein binding compared to the corresponding 4-chlorophenyl or unsubstituted phenyl analogs [1]. Even the structurally adjacent 4-[(4-Fluorobenzyl)sulfanyl]aniline, which incorporates a methylene spacer, introduces conformational flexibility that alters the geometry of the aromatic rings relative to the aniline nitrogen, thereby modifying the compound‘s ability to participate in π-stacking interactions and hydrogen-bonding networks with biological targets . These electronic, steric, and conformational variations translate into measurable differences in binding affinity, selectivity, and reactivity—making unvalidated substitution a significant risk in both assay development and structure-activity relationship studies [2].

Quantitative Differentiation Evidence: 4-[(4-Fluorophenyl)sulfanyl]aniline vs. Analogs


5-HT1A Receptor Functional Antagonism: Head-to-Head Comparison with Non-Fluorinated Phenylthio Analog

4-[(4-Fluorophenyl)sulfanyl]aniline demonstrates measurable functional antagonism at the human 5-HT1A receptor in a cell-based cAMP assay, whereas the non-fluorinated phenylthio analog 4-(phenylthio)aniline shows no reported activity under identical conditions. The presence of the 4-fluorine substituent on the distal phenyl ring is therefore essential for the observed interaction with this serotonergic target [1]. The target compound inhibited forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells with an affinity value ranging from 110–250 nM (expressed as inhibition constant equivalent), establishing a quantitative baseline for its engagement of this clinically relevant GPCR [2].

Serotonin Receptor Pharmacology GPCR Assay CNS Drug Discovery

XLogP3 Lipophilicity Comparison: Fluorinated vs. Non-Fluorinated Arylthio Aniline Derivatives

The calculated partition coefficient (XLogP3) of 4-[(4-Fluorophenyl)sulfanyl]aniline is 3.0, representing a measurable increase in lipophilicity relative to the unsubstituted parent 4-(phenylthio)aniline (XLogP3 = 2.5) [1]. This 0.5 log unit difference corresponds to an approximate 3.2-fold higher predicted distribution into nonpolar phases, which translates to enhanced passive membrane permeability and increased plasma protein binding capacity [2]. The fluorine atom contributes this effect without substantially increasing molecular volume or introducing metabolic soft spots associated with alkyl chains, offering a favorable balance between permeability and metabolic stability [3].

Physicochemical Property Lipophilicity ADME Medicinal Chemistry

Synthetic Versatility: Sulfide Oxidation Potential Relative to Sulfone Analogs

The sulfide linkage in 4-[(4-Fluorophenyl)sulfanyl]aniline represents a lower oxidation state sulfur center (S(-II)) that can be selectively oxidized to yield both sulfoxide (S(IV)) and sulfone (S(VI)) derivatives, enabling systematic exploration of oxidation-dependent biological activity. In contrast, the pre-oxidized sulfone analog 4-((4-Fluorophenyl)sulfonyl)aniline (CAS 312-35-6) is chemically locked at the highest oxidation state and cannot be reduced under physiological or mild synthetic conditions to access the sulfide or sulfoxide forms . This oxidation state flexibility is demonstrated by the commercial availability of multiple oxidation-state variants from major suppliers , and the sulfide form serves as the strategic entry point for generating a three-compound oxidation series (sulfide → sulfoxide → sulfone) from a single building block [1].

Synthetic Chemistry Building Block Oxidation State Library Synthesis

Crystallinity and Handling: Melting Point Differentiation from 4-Methylthio Analog

4-[(4-Fluorophenyl)sulfanyl]aniline exhibits a melting point range of 60–62°C, which places it in the crystalline solid category under ambient laboratory conditions (typically 20–25°C) [1]. In contrast, the 4-methylthio analog 4-(methylthio)aniline (CAS 104-96-1) is a liquid at room temperature with a melting point below 20°C [2]. This physical state difference has practical implications for compound handling, weighing accuracy, and long-term storage stability. Crystalline solids generally offer superior chemical stability against oxidation and hydrolysis compared to liquids, which are more susceptible to degradation and evaporation [3].

Solid-State Chemistry Formulation Crystallinity Laboratory Handling

Patent-Cited Building Block for Kinase Inhibitor Scaffolds vs. Methylthio and Unsubstituted Analogs

4-[(4-Fluorophenyl)sulfanyl]aniline is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents, including those assigned to Pfizer Inc. (US4532349, 1985) and Merck & Co. Inc. (WO2013/17678, 2013) [1]. The compound also appears in the patent literature for aniline derivatives with anti-DNA virus activity [2] and cytokine production inhibitors [3]. This patent citation profile distinguishes it from simpler analogs like 4-(methylthio)aniline and unsubstituted aniline, which, despite being widely used, lack equivalent documentation in high-value pharmaceutical intellectual property [4]. The presence of the 4-fluorophenyl sulfide moiety in patented kinase inhibitor and antiviral scaffolds indicates that this specific substitution pattern has been validated in proprietary drug discovery programs, providing indirect evidence of its utility in generating patentable chemical matter.

Patent Analysis Kinase Inhibitor Drug Discovery Intellectual Property

Optimal Application Scenarios for 4-[(4-Fluorophenyl)sulfanyl]aniline Based on Quantitative Evidence


Serotonergic GPCR Ligand Screening and Hit Validation

Given the demonstrated functional antagonism at the human 5-HT1A receptor with affinity values between 110–250 nM in HeLa cell-based cAMP assays [1], 4-[(4-Fluorophenyl)sulfanyl]aniline is directly applicable as a validated starting point for serotonergic GPCR ligand discovery. Researchers screening for 5-HT1A modulators can deploy this compound as a positive control or chemical probe, with the confidence that the 4-fluorine substitution is essential for target engagement. The compound‘s XLogP3 of 3.0 [2] further supports its utility in cellular assays requiring adequate membrane permeability. This scenario is particularly relevant for CNS drug discovery programs targeting anxiety, depression, or other neuropsychiatric conditions where 5-HT1A modulation is therapeutically validated.

Oxidation-State SAR Exploration in Medicinal Chemistry

The sulfide oxidation state of 4-[(4-Fluorophenyl)sulfanyl]aniline provides a strategic entry point for systematic structure-activity relationship (SAR) studies exploring sulfur oxidation state effects on target binding and pharmacokinetics [3]. From a single procurement, medicinal chemists can generate the complete sulfide (S(-II)), sulfoxide (S(IV)), and sulfone (S(VI)) series using established oxidation protocols (e.g., mCPBA or H2O2 under controlled conditions). This oxidation-series approach is particularly valuable for assessing how sulfur oxidation influences hydrogen-bonding capacity, metabolic stability, and off-target activity profiles. Unlike the pre-oxidized sulfone analog (CAS 312-35-6), which cannot be chemically reduced, the sulfide form enables bidirectional SAR exploration across all three accessible oxidation states.

Fluorinated Building Block for Kinase Inhibitor and Antiviral Lead Optimization

The appearance of 4-[(4-Fluorophenyl)sulfanyl]aniline in pharmaceutical patents from Pfizer and Merck, particularly those related to kinase inhibition and antiviral activity [4], positions this compound as a privileged scaffold for generating patentable derivatives in these therapeutic areas. Medicinal chemistry teams engaged in lead optimization for kinase targets or DNA virus inhibitors can utilize this building block as a validated fragment for library synthesis, leveraging its established patent precedent to guide intellectual property strategy. The combination of the fluorophenyl group (enhancing metabolic stability and target binding) and the sulfide linker (enabling conformational flexibility and oxidation-state tuning) makes it particularly suitable for generating diverse analogs in hit-to-lead campaigns.

High-Throughput Screening Library Enrichment with Crystalline Solids

For compound management and high-throughput screening (HTS) facilities, the crystalline solid nature of 4-[(4-Fluorophenyl)sulfanyl]aniline (melting point 60–62°C) [5] offers practical advantages over liquid analogs like 4-(methylthio)aniline. Solid compounds enable more accurate gravimetric dispensing, reduce the risk of evaporative loss during storage, and minimize cross-contamination from leaking vials. These factors directly contribute to improved assay reproducibility and long-term library integrity. Procurement of this compound in solid form (available in 95–97% purity from multiple vendors [6]) supports automated liquid handling workflows where precise concentration control is critical for dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Fluorophenyl)sulfanyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.